N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound that features a unique combination of benzodioxole, thiazole, and cyclopropane moieties
Properties
Molecular Formula |
C16H16N2O5S2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H16N2O5S2/c19-15(9-1-2-9)17-16-18(11-6-25(20,21)7-14(11)24-16)10-3-4-12-13(5-10)23-8-22-12/h3-5,9,11,14H,1-2,6-8H2 |
InChI Key |
JVZSFVQPOUTRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thiourea.
Cyclopropanation: The cyclopropane ring can be introduced using a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane.
Final Coupling: The final step involves coupling the benzodioxole-thiazole intermediate with the cyclopropanecarboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide depends on its specific application. For example, in medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide: can be compared with other compounds containing benzodioxole, thiazole, or cyclopropane moieties.
Benzodioxole Derivatives: Compounds like safrole and piperonyl butoxide.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir.
Cyclopropane Derivatives: Compounds like cyclopropane carboxylic acid and cyclopropane fatty acids.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.
Biological Activity
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a benzodioxole moiety and a thieno-thiazole framework. Its molecular formula is , with a molecular weight of approximately 395.47 g/mol. The structural features contribute to its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could impact processes such as glucose metabolism and energy production.
- Receptor Modulation : It has the potential to bind to specific cellular receptors, thereby modulating signal transduction pathways that are crucial for cellular responses.
- Gene Expression Regulation : The compound may intercalate into DNA or RNA, influencing gene expression and potentially affecting cellular proliferation and apoptosis.
Antidiabetic Effects
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, compounds similar to N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene] have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion.
| Compound | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| IIa | 0.85 | IC50 > 150 µM |
| IIc | 0.68 | IC50 > 150 µM |
These findings suggest that the compound may selectively inhibit enzyme activity without adversely affecting normal cell viability .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted on various cancer cell lines using derivatives of the compound. The results indicated that certain derivatives exhibited significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 26 |
| MCF7 (Breast Cancer) | 35 |
| HeLa (Cervical Cancer) | 40 |
These data indicate that while some derivatives show promise as anticancer agents, further studies are needed to elucidate their specific mechanisms and optimize their efficacy .
Case Studies
- In Vivo Studies : A study involving streptozotocin-induced diabetic mice revealed that administration of compounds similar to N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene] resulted in improved glycemic control and reduced blood glucose levels over time.
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds suggest favorable absorption and distribution characteristics, which are crucial for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
